Methylcysteine

Description

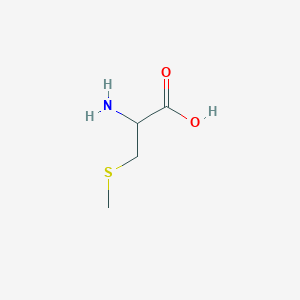

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDJDIHTAOVLG-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50862579 | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Sigma-Aldrich MSDS] | |

| Record name | S-Methyl-L-cysteine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21691 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1187-84-4, 19651-44-6, 7728-98-5 | |

| Record name | (-)-S-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methyl-DL-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019651446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-Methylcysteine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | S-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50862579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-methyl-L-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.365 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methylcysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.898 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-methyl-DL-cysteine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.261 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | S-METHYLCYSTEINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A34I1H07YM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Biosynthesis of S-Methylcysteine

Abstract: S-methyl-L-cysteine (SMC), a non-proteinogenic sulfur-containing amino acid, and its corresponding sulfoxide (SMCSO) are significant metabolites found predominantly in the Brassicaceae and Allium genera. Initially identified for their contribution to the characteristic flavors of these vegetables, their roles are now understood to extend to sulfur storage and chemical defense against herbivores. The biosynthesis of S-methylcysteine is a critical branch of sulfur metabolism, featuring enzymatic machinery shared with canonical cysteine synthesis. This guide provides a detailed exploration of the discovery, natural distribution, and the intricate biosynthetic pathways of S-methylcysteine. We will dissect the two primary proposed routes: the condensation of O-acetylserine with methanethiol and the direct S-methylation of cysteine. Emphasis is placed on the key enzymes, such as serine acetyltransferase and O-acetylserine (thiol)-lyase, and the regulatory mechanisms, including the pivotal role of the cysteine synthase complex. This document consolidates current knowledge and presents detailed experimental protocols for isotopic labeling and enzyme kinetic analysis, offering a comprehensive resource for researchers in biochemistry, natural product chemistry, and drug development.

Introduction

Chemical Identity and Significance of S-Methylcysteine (SMC) and its Sulfoxide (SMCSO)

S-methyl-L-cysteine (SMC) is an analog of the proteinogenic amino acid cysteine, where the hydrogen of the sulfhydryl group is replaced by a methyl group. In biological systems, it is frequently found in its oxidized form, S-methyl-L-cysteine sulfoxide (SMCSO), also known as methiin[1]. First isolated from cabbage in the 1950s, SMCSO is a primary S-alk(en)yl-L-cysteine sulfoxide stored in plant vacuoles[1]. Upon tissue damage, such as by chewing or cutting, the enzyme alliinase is released, which hydrolyzes SMCSO to produce volatile sulfur compounds that contribute to the distinct aroma and taste of many cruciferous vegetables[1][2].

Overview of its Biological Roles: From Sulfur Storage to Plant Defense

Beyond its role as a flavor precursor, S-methylcysteine and its derivatives serve critical biological functions. In legumes like the common bean (Phaseolus vulgaris), SMC and its dipeptide, γ-glutamyl-S-methylcysteine, are thought to function as significant sulfur storage compounds[3][4]. In Brassicaceae, SMCSO is a key component of the plant's chemical defense arsenal against herbivory[5][6]. It acts as a phagodeterrent to generalist insects, while specialist herbivores may show varied responses[6][7]. The concentration of SMCSO is often highest in tissues most critical for plant fitness, such as young leaves and reproductive organs, aligning with the optimal defense theory[7][8].

Discovery and Natural Occurrence

The discovery of S-methylcysteine derivatives dates back to the mid-20th century with the characterization of flavor precursors in Allium and Brassica species. SMCSO was identified as a naturally occurring organosulfur compound in cabbage and is now known to be abundant in a wide range of cruciferous vegetables, including Brussels sprouts, cauliflower, and rapeseed[1][9]. Its presence is not limited to plants; SMC has also been identified in the anaerobic protozoan parasite Entamoeba histolytica, where it appears to play a role in sulfur metabolism under cysteine-deprived conditions[3]. In humans, SMC and SMCSO are validated urinary biomarkers for the consumption of these vegetables[1].

The Core Biosynthetic Machinery

The synthesis of S-methylcysteine leverages the fundamental enzymatic pathway responsible for L-cysteine production in plants and bacteria. The core of this process involves two key enzymes that work in sequence.

The Canonical Two-Step Pathway: Precursor Synthesis

The initial steps that generate the activated serine backbone for sulfur incorporation are conserved and represent the rate-limiting stage of the overall pathway[10][11].

The biosynthesis begins with the activation of L-serine. Serine acetyltransferase (SAT; EC 2.3.1.30) catalyzes the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-serine, forming O-acetylserine (OAS)[11][12][13]. This reaction is the committed and rate-limiting step in cysteine synthesis and, by extension, S-methylcysteine synthesis[11]. In plants, multiple isoforms of SAT exist and are localized to different cellular compartments, including the cytosol, plastids, and mitochondria, allowing for compartmentalized control of sulfur amino acid biosynthesis[14].

The second step is catalyzed by O-acetylserine (thiol)-lyase (OAS-TL; EC 2.5.1.47), also known as cysteine synthase[15][16]. This pyridoxal 5'-phosphate (PLP)-dependent enzyme replaces the acetyl moiety of OAS with a sulfur-containing nucleophile[17]. In the canonical pathway, this nucleophile is sulfide (S²⁻), yielding L-cysteine. However, the versatility of OAS-TL allows it to utilize other thiols, which is the basis for the primary S-methylcysteine biosynthetic route. Like SAT, OAS-TL also has multiple isoforms located in the cytosol, plastids, and mitochondria[13][16].

Pathway A: Synthesis via O-Acetylserine and Methanethiol

The predominant and most well-documented pathway for S-methylcysteine formation involves the condensation of OAS with methanethiol (CH₃SH). Isotopic tracking experiments in common bean and Entamoeba histolytica have provided strong evidence for this route, demonstrating that the carbon skeleton of SMC is derived from serine, while the thiomethyl group originates from methionine[3][4][18].

In this pathway, methionine is first catabolized to produce methanethiol, a reaction potentially catalyzed by methionine γ-lyase[18]. The resulting methanethiol then serves as the substrate for OAS-TL, which catalyzes its condensation with OAS to form S-methyl-L-cysteine[3][18]. An enzyme from common bean, identified as a cytosolic β-substituted alanine synthase (BSAS4;1), has been shown to catalyze this reaction in vitro[18].

Pathway B: Synthesis via Direct S-Methylation of Cysteine

An alternative pathway, proposed based on early radio-labeling studies in radish leaves (Raphanus sativus), involves the direct methylation of the sulfhydryl group of L-cysteine[19][20]. This reaction would be catalyzed by a cysteine S-methyltransferase. The universal methyl donor for this transmethylation reaction is S-adenosylmethionine (SAM)[21][22][23]. Evidence for this pathway came from the efficient incorporation of the radiolabeled methyl group from methionine into SMCSO[19][20]. However, more recent and precise studies in other organisms have either refuted this pathway or strongly favored Pathway A[3][18]. It remains possible that this pathway is active in specific species or under certain physiological conditions, but it is not considered the primary route in most organisms studied to date.

Regulation of S-Methylcysteine Biosynthesis

The Cysteine Synthase Complex (CSC) as a Central Regulatory Hub

The biosynthesis of cysteine and its derivatives is tightly regulated to meet cellular demand while avoiding the toxicity of excess free cysteine. The primary mechanism of regulation is the formation of a hetero-oligomeric protein complex known as the Cysteine Synthase Complex (CSC) between SAT and OAS-TL[10][11][24].

In this complex, SAT is stabilized and active, whereas OAS-TL is conformationally constrained and largely inactive[13][14]. The formation and dissociation of the CSC are dynamically controlled by the concentrations of pathway substrates and intermediates. A lack of sulfide leads to the accumulation of OAS, which in turn causes the CSC to dissociate. This releases free OAS-TL, which becomes active, while the now-free SAT has lower activity, thus down-regulating the production of OAS[10][11][13]. This feedback loop ensures that the carbon backbone (OAS) is only produced when the sulfur source is available. This same regulatory logic applies to S-methylcysteine synthesis, where methanethiol availability would influence the flux.

Key Experimental Methodologies for Studying SMC Biosynthesis

Elucidating the biosynthetic pathways of S-methylcysteine relies on a combination of advanced analytical and biochemical techniques.

Protocol: Stable Isotope Tracking using LC-MS/MS

This method is the gold standard for tracing the metabolic fate of precursors in vivo or in situ. It provides definitive evidence for precursor-product relationships.

Step-by-Step Methodology:

-

Precursor Selection: Choose stable isotope-labeled precursors, such as [U-¹³C₃, ¹⁵N]L-serine or [U-¹³C₅, ¹⁵N]L-methionine, to trace the carbon and nitrogen backbone or the thiomethyl group, respectively[3][18].

-

Incubation: Incubate the biological material (e.g., developing seeds, cell cultures) with the labeled precursor for a defined period[18]. Include unlabeled controls.

-

Metabolism Quenching & Extraction: Rapidly halt enzymatic activity, typically by flash-freezing in liquid nitrogen. Extract metabolites using a polar solvent system, such as 80% methanol.

-

Sample Preparation: Centrifuge the extract to remove debris and proteins. The supernatant containing small metabolites is dried and reconstituted in a suitable solvent for analysis.

-

LC-MS/MS Analysis: Separate metabolites using reverse-phase or HILIC chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Analysis: Analyze the mass spectrometry data to identify S-methylcysteine (and other metabolites) containing the isotopic label. This is confirmed by observing the expected mass shift corresponding to the number of incorporated heavy isotopes (e.g., a +4 Da shift for SMC derived from [U-¹³C₃, ¹⁵N]L-serine).

Protocol: Recombinant Enzyme Expression and Kinetic Analysis

This in vitro approach is essential for characterizing the specific enzymes involved and determining their substrate preferences and catalytic efficiencies.

Step-by-Step Methodology:

-

Gene Cloning and Expression: Clone the coding sequence of the candidate gene (e.g., OAS-TL or BSAS) into an expression vector (e.g., pET vector with a His-tag). Transform the vector into an expression host like E. coli BL21(DE3).

-

Protein Expression and Purification: Induce protein expression (e.g., with IPTG) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

Enzyme Assay: Perform kinetic assays by incubating the purified enzyme with varying concentrations of substrates (OAS and either methanethiol or sodium sulfide). The reaction buffer typically contains pyridoxal 5'-phosphate (PLP) as a cofactor.

-

Product Quantification: Measure the rate of product (SMC or cysteine) formation. Cysteine can be quantified using the ninhydrin assay. For SMC, which does not react robustly with ninhydrin, LC-MS is the preferred quantification method[25].

-

Kinetic Parameter Calculation: Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine the kinetic parameters Kₘ and Vₘₐₓ.

| Enzyme / Isoform | Substrate | Apparent Kₘ (µM) | Reference |

| Arabidopsis OAS-TL A (Cytosolic) | Sulfide | 3 - 6 | [15] |

| Arabidopsis OAS-TL B (Plastid) | Sulfide | 3 - 6 | [15] |

| Arabidopsis OAS-TL C (Mitochondrial) | Sulfide | 3 - 6 | [15] |

| Arabidopsis OAS-TL A, B, C | O-Acetylserine | 310 - 690 | [15] |

| E. histolytica Cysteine Synthase 1 | Methanethiol | 2,700 ± 500 | [3] |

| E. histolytica Cysteine Synthase 1 | O-Acetylserine | 1,200 ± 200 | [3] |

Analytical Techniques for Quantification in Biological Matrices

Accurate quantification of SMC and SMCSO is crucial for understanding their physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the state-of-the-art method, offering high sensitivity and specificity[25][26][27].

| Compound | Matrix | Average Concentration (µM) | Reference |

| SMCSO | Human Plasma | 4.12 ± 1.3 | [26] |

| SMC | Human Plasma | 5.26 ± 1.35 | [26] |

| SMCSO | Human Urine | 38.03 ± 21.28 | [26] |

| SMC | Human Urine | 2.73 ± 0.61 | [26] |

| SMCSO | Brussels Sprouts (fresh weight) | up to 2780 (~420 mg/100g) | [1] |

| SMCSO | Cauliflower (fresh weight) | up to 1886 (~285 mg/100g) | [1] |

Downstream Metabolism and Biological Functions

Oxidation to S-Methylcysteine Sulfoxide (SMCSO)

Following its synthesis, S-methylcysteine can be readily oxidized at the sulfur atom to form S-methylcysteine sulfoxide (SMCSO)[1][19]. This conversion is a key step, as SMCSO is the stable, stored form of the compound in the vacuoles of plant cells. It is this sulfoxide that acts as the direct precursor to the volatile compounds generated by alliinase upon tissue disruption[2].

Role in Plant-Herbivore Interactions

The accumulation of SMCSO is a well-established plant defense strategy, particularly within the Brassicaceae family[5][7]. Its role as a feeding deterrent has been demonstrated against various generalist insect herbivores. The efficacy of this defense is concentration-dependent and varies based on the insect's dietary specialization, highlighting the co-evolutionary arms race between plants and the insects that feed on them[6].

Conclusion and Future Directions

The study of S-methylcysteine biosynthesis reveals a fascinating intersection of primary and specialized metabolism. While the core enzymatic machinery is borrowed from the essential pathway of cysteine synthesis, its regulation and substrate flexibility allow for the production of a compound with distinct ecological roles. The primary route via O-acetylserine and methanethiol appears to be conserved across diverse organisms, from plants to protozoa.

Future research should focus on several key areas. The definitive identification and characterization of cysteine S-methyltransferases in organisms where the direct methylation pathway is suspected would resolve long-standing questions. A deeper understanding of the transport mechanisms for SMC/SMCSO between cellular compartments and tissues is needed. Finally, exploring the genetic regulation of the key biosynthetic genes, particularly in response to herbivory and nutrient stress, will provide valuable insights for agricultural applications, potentially enabling the enhancement of crop resilience or nutritional value through metabolic engineering.

References

A consolidated list of all cited sources with full details and clickable URLs.

- As-SAM is best known for the role it plays in one-carbon metabolism where it serves as a methyl donor in many biological reactions. (n.d.). S-Adenosylmethionine: more than just a methyl donor. National Center for Biotechnology Information.

- Serine acetyltransferase (SAT) catalyzes the limiting reaction in plant and microbial biosynthesis of cysteine. (n.d.). Overview of plant cysteine biosynthesis. ResearchGate.

- Haas, F. H., Heeg, C., Queiroz, R., Bauer, A., Wirtz, M., & Hell, R. (2008). Mitochondrial Serine Acetyltransferase Functions as a Pacemaker of Cysteine Synthesis in Plant Cells. Plant Physiology, 148(2), 1055–1067.

- Joshi, J., Renaud, J. B., Sumarah, M. W., & Marsolais, F. (2019). Deciphering S-methylcysteine Biosynthesis in Common Bean by Isotopic Tracking With Mass Spectrometry. The Plant Journal, 100(1), 176–186.

- Watanabe, M., et al. (2020). Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses. Frontiers in Plant Science, 11, 563725.

- Thompson, J. F., & Gering, R. K. (1966). Biosynthesis of S-Methylcysteine in Radish Leaves. Plant Physiology, 41(8), 1301–1307.

- Wirtz, M., Droux, M., & Hell, R. (2004). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany, 55(404), 1785–1795.

- S-Adenosylmethionine: more than just a methyl donor. (2023). Royal Society of Chemistry.

- S-Adenosylmethionine and Methylation. (n.d.). Amsbio.

- S-Adenosylmethionine: jack of all trades and master of everything? (2006). Portland Press.

- Bogdanova, N., & Hell, R. (1997). Cysteine synthesis in plants: protein-protein interactions of serine acetyltransferase from Arabidopsis thaliana. The Plant Journal, 11(2), 251–262.

- Chiang, P. K., & Cantoni, G. L. (1994). S-Adenosylmethionine and methylation. FASEB Journal, 8(8), 577–583.

- S-Methylcysteine sulfoxide. (n.d.). Grokipedia.

- S-Methyl-l-Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae. (2025). PubMed.

- S‐Methyl‐l‐Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae. (2025). PubMed Central.

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427.

- Liu, Y., et al. (2022). Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato. Frontiers in Plant Science, 13, 988220.

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. MDPI.

- An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). Semantic Scholar.

- Husain, A., et al. (2012). Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon L-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica. Journal of Biological Chemistry, 287(23), 19164–19176.

- S‐Methyl‐l‐Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae. (2025). ResearchGate.

- Wirtz, M., Droux, M., & Hell, R. (2004). O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana. Journal of Experimental Botany.

- An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. (2019). ResearchGate.

- Kubota, A., & Morimitsu, Y. (2001). Determination of S-methyl-, S-propyl-, and S-propenyl-L-cysteine Sulfoxides by Gas Chromatography-Mass Spectrometry After Tert-Butyldimethylsilylation. Journal of Agricultural and Food Chemistry, 49(3), 1115–1120.

- Sugii, M., Nagasawa, S., & Suzuki, T. (1963). Biosynthesis of s-methyl-L-cysteine and s-methyl-L-cysteine sulfoxide from methionine in garlic. Chemical & Pharmaceutical Bulletin, 11(1), 135–136.

- Characterization of the O-acetylserine(thiol)lyase gene family in Solanum lycopersicum L. (2021). bioRxiv.

- Deciphering S‐methylcysteine biosynthesis in common bean by isotopic tracking with mass spectrometry. (2019). ResearchGate.

- S-Methylcysteine sulfoxide. (n.d.). Wikipedia.

- Heeg, C., et al. (2008). Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis. The Plant Cell, 20(6), 1615–1633.

- Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. (2019). ResearchGate.

- Thompson, J. F., & Gering, R. K. (1966). Biosynthesis of s-methylcysteine in radish leaves. Plant Physiology, 41(8), 1301–1307.

- OASA1 O-acetylserine (thiol) lyase (OAS-TL) isoform A1 [Arabidopsis thaliana (thale cress)]. (2024). National Center for Biotechnology Information.

- S-methyl cysteine sulfoxide mitigates histopathological damage, alleviate oxidative stress and promotes immunomodulation in diabetic rats. (2021). ResearchGate.

- Smith, T. A. (1968). ENZYMATIC SYNTHESIS OF S-METHYLCYSTEINE. Journal of the American Chemical Society, 90(9), 2448–2449.

- Sulphur‐Acquisition Pathways for Cysteine Synthesis Confer a Fitness Advantage to Bacteria in Plant Extracts. (2025). PubMed Central.

- Cysteine and methionine metabolism - Streptomyces pratensis. (n.d.). KEGG.

- Cysteine and methionine metabolism - Reference pathway. (n.d.). KEGG.

- Giovanelli, J., & Mudd, S. H. (1968). Enzymatic synthesis of cysteine and S-methylcysteine in plant extracts. Biochemical and Biophysical Research Communications, 31(2), 281–286.

- Cysteine and methionine biosynthesis pathways in E. coli and S. enterica serovar Typhimurium and the responsible genes. (n.d.). ResearchGate.

- Phytochemical S-methyl-L-cysteine sulfoxide from Brassicaceae: a key to health or a poison for bees? (2024). ResearchGate.

- Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024). Royal Society of Chemistry.

- Enzymatic synthesis of S-adenosyl-l-homocysteine and its nucleoside analogs from racemic homocysteine thiolactone. (2024). ResearchGate.

- Recent Highlights in Biosynthesis Research Using Stable Isotopes. (2016). ResearchGate.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. S-Methylcysteine sulfoxide - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. S-Methyl-l-Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S‐Methyl‐l‐Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Metabolism and Regulatory Functions of O-Acetylserine, S-Adenosylmethionine, Homocysteine, and Serine in Plant Development and Environmental Responses [frontiersin.org]

- 11. Frontiers | Functional characterization of the Serine acetyltransferase family genes uncovers the diversification and conservation of cysteine biosynthesis in tomato [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Analysis of the Arabidopsis O-Acetylserine(thiol)lyase Gene Family Demonstrates Compartment-Specific Differences in the Regulation of Cysteine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitochondrial Serine Acetyltransferase Functions as a Pacemaker of Cysteine Synthesis in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. O-acetylserine (thiol) lyase: an enigmatic enzyme of plant cysteine biosynthesis revisited in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. OASA1 O-acetylserine (thiol) lyase (OAS-TL) isoform A1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 18. Deciphering S-methylcysteine biosynthesis in common bean by isotopic tracking with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Biosynthesis of S-Methylcysteine in Radish Leaves1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biosynthesis of s-methylcysteine in radish leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. S-Adenosylmethionine: more than just a methyl donor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. amsbio.com [amsbio.com]

- 23. portlandpress.com [portlandpress.com]

- 24. Cysteine synthesis in plants: protein-protein interactions of serine acetyltransferase from Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. [PDF] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]

The Natural Occurrence of S-Methylcysteine in Plants: A Technical Guide for Researchers

Foreword

The intricate world of plant biochemistry is replete with a vast arsenal of secondary metabolites that play pivotal roles in growth, development, and defense. Among these, the sulfur-containing non-proteinogenic amino acid, S-methyl-L-cysteine (SMC), and its oxidized form, S-methyl-L-cysteine sulfoxide (SMCSO or methiin), have garnered significant attention for their multifaceted functions. This guide provides a comprehensive technical overview of the natural occurrence of methylcysteine in plants, intended for researchers, scientists, and drug development professionals. We will delve into its biosynthesis, metabolic fate, distribution across the plant kingdom, physiological significance, and the analytical methodologies requisite for its study.

Biosynthesis of S-Methylcysteine: A Tale of Two Pathways

The biosynthesis of S-methylcysteine in plants is not governed by a single, universal pathway but rather appears to proceed via at least two distinct routes, depending on the plant species.

Pathway 1: Direct Methylation of Cysteine

In members of the Brassicaceae family, such as radish (Raphanus sativus), evidence points towards the direct methylation of L-cysteine to form S-methylcysteine.[1][2] This pathway utilizes a methyltransferase that facilitates the transfer of a methyl group from a donor, typically S-adenosyl-L-methionine (SAM), to the sulfur atom of cysteine.

Caption: Biosynthesis of S-Methylcysteine via Direct Methylation of Cysteine.

Pathway 2: Condensation of O-Acetylserine and Methanethiol

In contrast, studies on common bean (Phaseolus vulgaris) suggest a different biosynthetic route involving the condensation of O-acetylserine (OAS) and methanethiol.[3] This reaction is catalyzed by a β-substituted alanine synthase. The methanethiol itself is derived from methionine.

Caption: Metabolic Pathways of S-Methylcysteine in Plants.

Distribution and Accumulation in the Plant Kingdom

S-methylcysteine and its derivatives are not ubiquitously distributed throughout the plant kingdom but are characteristically found in high concentrations in specific families.

The primary families known for accumulating significant amounts of these compounds are:

-

Brassicaceae: This family, which includes vegetables like cabbage, broccoli, and kale, is a rich source of SMCSO. [4][5]In fact, the concentration of SMCSO in some Brassica species can be substantially higher than that of the well-known glucosinolates. [6]* Alliaceae (now Amaryllidaceae): This family, encompassing onions, garlic, and leeks, is renowned for its diverse array of S-alk(en)yl-L-cysteine sulfoxides, with SMCSO being a prominent member. [4][7]* Fabaceae (Leguminosae): Certain members of the legume family, such as the common bean (Phaseolus vulgaris), accumulate S-methylcysteine and its γ-glutamyl dipeptide. [3][7]* Restionaceae: An interesting and less expected occurrence is in some Australian members of the Restionaceae family. [8]

Quantitative Distribution in Plant Tissues

The concentration of S-methylcysteine and SMCSO can vary significantly between different species and even within different tissues of the same plant.

| Plant Species | Family | Tissue | Compound | Concentration (µmol/g fresh weight) | Reference |

| White Cabbage | Brassicaceae | Leaves | SMCSO | 3.2 - 10.2 | [5] |

| Red Cabbage | Brassicaceae | Leaves | SMCSO | 3.9 - 10.3 | [5] |

| Common Bean | Fabaceae | Seeds | S-methylcysteine | Variable | [3] |

| Garlic | Amaryllidaceae | Bulb | Methiin (SMCSO) | Variable | [9] |

Physiological Functions

The accumulation of S-methylcysteine and its derivatives is not a mere metabolic curiosity; these compounds serve critical physiological roles in plants.

Plant Defense

A primary function of SMCSO is in plant defense against herbivores and pathogens. [6][4]When plant tissues are damaged, compartmentalized enzymes, such as alliinase (a C-S lyase), come into contact with SMCSO. This enzymatic action leads to the rapid generation of volatile and reactive sulfur compounds, including dimethyl disulfide and dimethyl trisulfide. [6][10][11]These compounds can act as feeding deterrents to insects and exhibit antimicrobial properties.

Sulfur Storage and Metabolism

S-methylcysteine and SMCSO can act as significant storage pools of reduced sulfur. As demonstrated by the demethylation pathway back to cysteine, these compounds can be mobilized to meet the plant's demand for sulfur for the synthesis of proteins, glutathione, and other essential sulfur-containing molecules. [12][13]

Analytical Methodologies

Accurate and reliable quantification of S-methylcysteine and its derivatives in plant matrices is crucial for understanding their biosynthesis, metabolism, and physiological roles.

Extraction Protocol

A general protocol for the extraction of S-methylcysteine and SMCSO from plant tissues is as follows:

Step-by-Step Methodology:

-

Sample Preparation: Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the tissue to a constant dry weight.

-

Homogenization: Grind the lyophilized tissue to a fine powder using a mortar and pestle or a ball mill.

-

Extraction Solvent: A common extraction solvent is a mixture of methanol and water (e.g., 70:30 v/v). [14]4. Extraction Procedure: a. Weigh a precise amount of the powdered plant material (e.g., 100 mg) into a microcentrifuge tube. b. Add a defined volume of the extraction solvent (e.g., 1 mL). c. Vortex the mixture thoroughly. d. Incubate at an elevated temperature (e.g., 70°C) for a specified time (e.g., 15 minutes) to enhance extraction efficiency. [14] e. Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the solid debris.

-

Sample Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.

Quantification Techniques

High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are the most powerful and widely used techniques for the analysis of amino acids, including S-methylcysteine. [15] Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the simultaneous analysis of S-methylcysteine, SMCSO, and other related sulfur compounds. [16][17]

Caption: General Workflow for LC-MS based Quantification of S-Methylcysteine.

Key Considerations for LC-MS Analysis:

-

Chromatographic Column: A reverse-phase C18 column is often effective for separating these polar compounds. [17]* Mobile Phase: A typical mobile phase consists of an acidified aqueous solution (e.g., with formic or acetic acid) and an organic modifier like acetonitrile or methanol.

-

Mass Spectrometry Detection: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of S-methylcysteine and SMCSO. Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer provides high selectivity and sensitivity for quantification.

Conclusion and Future Directions

S-methylcysteine and its derivatives are integral components of sulfur metabolism and defense strategies in a variety of plant species. While significant progress has been made in elucidating their biosynthesis and physiological roles, many questions remain. Future research should focus on:

-

The identification and characterization of the enzymes involved in the biosynthesis and metabolism of S-methylcysteine in a wider range of plant species.

-

A more detailed understanding of the regulatory mechanisms that control the accumulation of these compounds in response to developmental and environmental cues.

-

Exploring the full spectrum of their biological activities and their potential applications in agriculture and human health.

The continued investigation into the natural occurrence and function of S-methylcysteine in plants will undoubtedly unveil further intricacies of plant metabolism and its interaction with the environment, opening new avenues for crop improvement and the discovery of novel bioactive compounds.

References

- Thompson, J. F., & Gering, R. K. (1966). Biosynthesis of s-methylcysteine in radish leaves. Plant Physiology, 41(8), 1301–1307. [Link]

- Joshi, N., Renaud, J. B., Sumarah, M. W., & Marsolais, F. (2019). Deciphering S-methylcysteine Biosynthesis in Common Bean by Isotopic Tracking With Mass Spectrometry. The Plant Journal, 100(1), 176-186. [Link]

- Mae, T., Ohira, K., & Fujiwara, A. (1971). Metabolism of S-methylcysteine and its sulfoxide in Chinese cabbage, Brassica pekinensis Rupr. Plant and Cell Physiology, 12(6), 881-887. [Link]

- Friedrich, K., Wermter, N. S., Andernach, L., Witzel, K., & Hanschen, F. S. (2022). S‐Methyl‐l‐Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae. Plant, Cell & Environment, 45(10), 3041-3056. [Link]

- Hill, C. R., Shafaei, A., Balmer, L., et al. (2023). S-methyl-L-cysteine sulphoxide: the Cinderella phytochemical?. Request PDF. [Link]

- Maw, G. A. (1982). Biochemistry of S-Methyl-L-Cysteine and its Principal Derivatives. Sulfur reports, 2(1), 1-26. [Link]

- Thompson, J. F., & Gering, R. K. (1966). Biosynthesis of s-methylcysteine in radish leaves. Plant Physiology, 41(8), 1301–1307. [Link]

- Kubec, R., & Musah, R. A. (2017). Biosynthesis of S-Alk(en)yl-l-Cysteine Sulfoxides in Allium: Retro Perspective. Request PDF. [Link]

- Mae, T., Ohira, K., & Fujiwara, A. (1971). Metabolism of S-methylcysteine and its sulfoxide in Chinese cabbage, Brassica pekinensis Rupr. Plant and Cell Physiology, 12(1), 1-11. [Link]

- Hill, C. R., Liu, A. H., McCahon, L., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Critical Reviews in Food Science and Nutrition, 1-14. [Link]

- Hill, C. (2024). S-Methyl cysteine sulfoxide from brassica and allium vegetables and its effects upon cardiometabolic health in high-fat fed mice. Edith Cowan University Research Online. [Link]

- Friedrich, K., Wermter, N. S., Andernach, L., Witzel, K., & Hanschen, F. S. (2022). Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables. Food chemistry, 383, 132544. [Link]

- Wikipedia. (n.d.). S-Methylcysteine. In Wikipedia.

- Semantic Scholar. (n.d.). S-Methyl-L-cysteine sulphoxide: the Cinderella phytochemical?. [Link]

- Chin, H. W., & Lindsay, R. C. (1994). Thermal Degradation of S-Methylcysteine and Its Sulfoxide—Important Flavor Precursors of Brassica and Allium Vegetables. Journal of Agricultural and Food Chemistry, 42(7), 1529-1535. [Link]

- Chin, H. W., & Lindsay, R. C. (1994). Thermal Degradation of S-Methylcysteine and Its Sulfoxide—Important Flavor Precursors of Brassica and Allium Vegetables. Journal of Agricultural and Food Chemistry, 42(7), 1529-1535. [Link]

- Matheson, N. A., & Moir, A. W. (1976). A simple method for the approximate determination of S-methylcysteine sulphoxide (kale anaemia factor). Journal of the Science of Food and Agriculture, 27(10), 959-961. [Link]

- Pate, J. S., Kuo, J., & Dixon, K. W. (1995). Occurrence of the Unusual Amino Compound S-Methyl Cysteine in Australian Members of the Restionaceae - Biological and Taxonomic Significance. Australian Journal of Botany, 43(1), 73-84. [Link]

- Shafaei, A., Hill, C. R., et al. (n.d.). Simultaneous extraction and quantitative analysis of S-methyl-L-cysteine sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry. Edith Cowan University Research Online. [Link]

- Li, F., Li, Y., et al. (2019). Determination of selenium species and analysis of methyl-seleno-l-cysteine in Se-enriched mung bean sprouts by HPLC-MS. Analytical Methods, 11(35), 4543-4549. [Link]

- Shafaei, A., Hill, C. R., et al. (2023). Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry. Request PDF. [Link]

- Arasimowicz-Jelonek, M., Floryszak-Wieczorek, J., & Abramowski, D. (2021). Plant homocysteine, a methionine precursor and plant's hallmark of metabolic disorders. Frontiers in Plant Science, 12, 733221. [Link]

- ResearchGate. (n.d.). s-methyl cysteine sulfoxide (sMCso; a.k.a. methiin) and its interplay... [Link]

- Wikipedia. (n.d.). S-Methylcysteine sulfoxide. In Wikipedia.

- Shafaei, A., Hill, C. R., et al. (2023). Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry. Food Chemistry: X, 21, 101065. [Link]

- Husain, A., Sato, D., et al. (2012). Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica. Journal of Biological Chemistry, 287(21), 17236-17246. [Link]

- Morris, C. J., & Thompson, J. F. (1956). The Identification of (+)S-Methyl-L-cysteine Sulfoxide in Plants. Journal of the American Chemical Society, 78(8), 1605-1608. [Link]

- Lee, S., Dobeš, P., et al. (2024). Phytochemical S-methyl-L-cysteine sulfoxide from Brassicaceae: a key to health or a poison for bees?. Open Biology, 14(6), 240219. [Link]

- Tarrago, L., Laugier, E., & Rey, P. (2018). Physiological Roles of Plant Methionine Sulfoxide Reductases in Redox Homeostasis and Signaling. Antioxidants, 7(9), 116. [Link]

- Lee, S., Dobeš, P., et al. (2024). Phytochemical S-methyl-L-cysteine sulfoxide from Brassicaceae: a key to health or a poison for bees?.

- Edmands, W. M. B., Traka, M. H., et al. (2013). Accumulation of Dietary S‐Methyl Cysteine Sulfoxide in Human Prostate Tissue. Molecular Nutrition & Food Research, 57(7), 1247-1257. [Link]

- Cohen, S. A., & Michaud, M. (1993). Qualitative and quantitative screening of amino acids in plant tissues. Methods in molecular biology (Clifton, N.J.), 18, 189-204. [Link]

- Hill, C. R., Liu, A. H., McCahon, L., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Critical Reviews in Food Science and Nutrition, 1-14. [Link]

- Wiebers, J. L., & Garner, H. R. (1967). Enzymatic synthesis of cysteine and S-methylcysteine in plant extracts. Biochimica et biophysica acta, 148(2), 439-449. [Link]

- Kubec, R., Drhová, V., & Velíšek, J. (2009). Distribution of S-alk(en)yl-l-cysteine Sulfoxides in Garlic (Allium sativum L.). Czech Journal of Food Sciences, 27(Special Issue), S168-S171. [Link]

- Hill, C. R., Liu, A. H., McCahon, L., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Critical reviews in food science and nutrition, 1-14. [Link]

Sources

- 1. Biosynthesis of S-Methylcysteine in Radish Leaves1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of s-methylcysteine in radish leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deciphering S-methylcysteine biosynthesis in common bean by isotopic tracking with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Formation of volatile sulfur compounds and S-methyl-l-cysteine sulfoxide in Brassica oleracea vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. S‐Methyl‐l‐Cysteine Sulfoxide: A Hidden Layer of Defences Against Herbivorous Insects in Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. connectsci.au [connectsci.au]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. researchgate.net [researchgate.net]

- 15. Qualitative and quantitative screening of amino acids in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. "Simultaneous extraction and quantitative analysis of S-methyl-L-cystei" by Armaghan Shafaei, Caroline R. Hill et al. [ro.ecu.edu.au]

- 17. Simultaneous extraction and quantitative analysis of S-Methyl-l-Cysteine Sulfoxide, sulforaphane and glucosinolates in cruciferous vegetables by liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathways of Methylcysteine Metabolism

This guide provides a comprehensive exploration of the biochemical pathways involving S-methyl-L-cysteine (SMC), a naturally occurring sulfur-containing amino acid. Found in a variety of dietary sources, particularly cruciferous and allium vegetables, SMC and its derivatives are at the nexus of crucial metabolic, detoxification, and bioactivation processes. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the core metabolic routes, enzymatic mechanisms, and their broader toxicological and pharmacological implications.

Introduction: The Significance of S-Methyl-L-Cysteine

S-methyl-L-cysteine is an S-methylated derivative of the amino acid cysteine.[1] While not incorporated into proteins via the genetic code, it arises from post-translational modifications and is a key intermediate in sulfur metabolism across various organisms, from bacteria and plants to humans.[1][2] Its biological significance stems from its role as a precursor to volatile sulfur compounds that contribute to the flavor and aroma of many foods, and more critically, its involvement in pathways that can lead to both detoxification and the generation of reactive, potentially toxic, metabolites.[3][4] For drug development professionals, understanding the metabolism of SMC and other S-conjugates is paramount, as these pathways can significantly impact the efficacy and safety of xenobiotics.

Core Metabolic Pathways of S-Methyl-L-Cysteine

In mammals, including humans, ingested S-methyl-L-cysteine is metabolized through several key pathways: S-oxidation, N-acetylation, and degradation via cysteine S-conjugate β-lyases. These pathways ultimately lead to the excretion of metabolites or the extensive degradation of the molecule to inorganic sulfate and carbon dioxide.[5]

S-Oxidation

The sulfur atom of S-methyl-L-cysteine is susceptible to oxidation, a key metabolic transformation. This process, often mediated by flavin-containing monooxygenases (FMOs), results in the formation of S-methyl-L-cysteine sulfoxide (SMCSO), also known as methiin.[3]

-

Mechanism of S-Oxidation: The oxidation of S-methyl-L-cysteine to its sulfoxide involves a two-electron oxidation of the sulfur atom.[6] This reaction enhances the polarity of the molecule, facilitating its excretion. SMCSO is a prominent compound in cruciferous and allium vegetables and is associated with various health benefits, including anti-hyperglycemic, anti-hypercholesterolemic, and antioxidant properties.[7][8]

N-Acetylation and the Mercapturic Acid Pathway

N-acetylation is a crucial step in the detoxification of various xenobiotics and their metabolites, leading to the formation of mercapturic acids. While S-methyl-L-cysteine itself does not appear to be extensively N-acetylated in vivo, its formation is a key step in the broader mercapturic acid pathway for other compounds.[9]

-

The Mercapturic Acid Pathway: This pathway is a major route for the biotransformation of electrophilic compounds.[10] It involves the initial conjugation of the electrophile with glutathione (GSH), followed by enzymatic cleavage of the glutamate and glycine residues to form a cysteine S-conjugate. This conjugate can then be N-acetylated by cysteine S-conjugate N-acetyltransferase to form a mercapturic acid, which is readily excreted in the urine.[10][11] S-methylmercapturic acid (SMMA) is the N-acetylated form of SMC and can be a biomarker for exposure to methylating agents.[12]

The Cysteine S-Conjugate β-Lyase Pathway: A Double-Edged Sword

A critical and highly studied pathway in the metabolism of S-methyl-L-cysteine and other cysteine S-conjugates is mediated by a family of pyridoxal 5'-phosphate (PLP)-dependent enzymes known as cysteine S-conjugate β-lyases (C-S lyases).[13][14] These enzymes catalyze a β-elimination reaction, cleaving the C-S bond.[15]

-

Mechanism of β-Elimination: The reaction proceeds via the formation of a Schiff base between the amino group of the cysteine S-conjugate and the PLP cofactor. This is followed by the abstraction of the α-proton and subsequent elimination of the β-substituent (the thiomethyl group in the case of SMC), generating pyruvate, ammonia, and methanethiol.[14][16]

This pathway can be considered a "bioactivation" or "toxification" route when the resulting thiol is reactive and can cause cellular damage.[13][16] For example, the nephrotoxicity of certain halogenated alkenes is attributed to their metabolism to cysteine S-conjugates, which are then bioactivated by C-S lyases in the kidney.[16]

Key Enzymes in Methylcysteine Metabolism

A diverse array of enzymes, primarily from the class of PLP-dependent enzymes, is involved in the metabolism of S-methyl-L-cysteine. Many of these enzymes exhibit broad substrate specificity and are involved in general amino acid metabolism.[13][16]

| Enzyme Class | Specific Examples | Role in SMC Metabolism | Cellular Location |

| Cysteine S-Conjugate β-Lyases | Glutamine transaminase K (GTK), Kynureninase, Mitochondrial aspartate aminotransferase (mitAspAT) | Catalyze the β-elimination of SMC to produce methanethiol, pyruvate, and ammonia.[14] | Cytoplasm and Mitochondria[15] |

| Flavin-containing Monooxygenases (FMOs) | FMO3 | Catalyze the S-oxidation of SMC to S-methyl-L-cysteine sulfoxide (SMCSO).[3] | Liver |

| N-Acetyltransferases | Cysteine S-conjugate N-acetyltransferase | Catalyzes the N-acetylation of cysteine S-conjugates to form mercapturic acids.[10] | Kidney |

| Cysteine Synthase (OAS (thiol)-lyase) | Cysteine synthase isozymes | In some organisms, can synthesize SMC from O-acetylserine and methanethiol.[17] | Cytoplasm |

Biosynthesis of S-Methyl-L-Cysteine

While in mammals SMC is primarily of dietary origin, it is synthesized in plants and some microorganisms through distinct pathways.

-

In Plants and Bacteria: Two primary routes for SMC biosynthesis have been proposed. One involves the direct methylation of cysteine. The other, and more widely accepted pathway, involves the condensation of O-acetylserine (OAS) and methanethiol, a reaction catalyzed by cysteine synthase.[2][17]

Pharmacological and Toxicological Implications

The metabolism of S-methyl-L-cysteine has significant implications for both pharmacology and toxicology.

-

Drug Metabolism and Detoxification: The mercapturic acid pathway, in which SMC is an intermediate, is a critical detoxification route for a wide range of xenobiotics.[10] Understanding the capacity and regulation of this pathway is essential for predicting drug clearance and potential for toxicity.

-

Bioactivation and Toxicity: The C-S lyase pathway represents a significant bioactivation route for certain classes of compounds, particularly halogenated hydrocarbons.[16] The reactive thiols generated can lead to covalent binding to cellular macromolecules, oxidative stress, and ultimately, cell death, with the kidney being a primary target organ.[3][18]

-

Therapeutic Potential of SMC Derivatives: S-methyl-L-cysteine sulfoxide (SMCSO), found abundantly in vegetables like broccoli and garlic, has garnered interest for its potential health benefits.[19] Studies in animal models suggest it may have anti-diabetic, cholesterol-lowering, and antioxidant properties.[7][8]

Experimental Protocols and Methodologies

The study of S-methyl-L-cysteine metabolism relies on robust analytical and biochemical techniques.

Quantification of S-Methyl-L-Cysteine and its Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of SMC and its metabolites in biological matrices.[20][21][22]

Protocol: Quantification of SMC and SMCSO in Human Plasma by LC-MS/MS [20][22]

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of an internal standard solution (isotope-labeled SMC and SMCSO).

-

Precipitate proteins by adding 200 µL of ice-cold acetonitrile.

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution profile.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

-

Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for SMC, SMCSO, and their respective internal standards.

-

-

-

Data Analysis:

-

Construct calibration curves using standards of known concentrations.

-

Quantify the analytes in the samples by comparing their peak area ratios to the internal standards against the calibration curve.

-

Assay of Cysteine S-Conjugate β-Lyase Activity

The activity of C-S lyases can be determined by measuring the rate of pyruvate formation from a cysteine S-conjugate substrate.[15]

Protocol: Spectrophotometric Assay of C-S Lyase Activity [14][23]

-

Reaction Mixture:

-

Prepare a reaction mixture containing:

-

100 mM potassium phosphate buffer, pH 7.4.

-

10 mM of the cysteine S-conjugate substrate (e.g., S-(2-benzothiazolyl)-L-cysteine).[24]

-

0.1 mM pyridoxal 5'-phosphate (PLP).

-

The enzyme source (e.g., tissue homogenate, cytosolic fraction, or purified enzyme).

-

-

-

Incubation:

-

Initiate the reaction by adding the enzyme source.

-

Incubate at 37°C for a defined period (e.g., 30 minutes).

-

-

Detection of Pyruvate:

-

Stop the reaction by adding trichloroacetic acid.

-

Add 2,4-dinitrophenylhydrazine (DNPH) reagent to the reaction mixture to form the 2,4-dinitrophenylhydrazone derivative of pyruvate.

-

After a further incubation, add sodium hydroxide to develop the color.

-

Measure the absorbance at a specific wavelength (e.g., 520 nm).

-

-

Calculation:

-

Calculate the amount of pyruvate formed using a standard curve generated with known concentrations of pyruvate.

-

Express enzyme activity as nmol of pyruvate formed per minute per mg of protein.

-

Visualizations of Key Pathways and Workflows

Core Metabolic Pathways of S-Methyl-L-Cysteine

Caption: Core metabolic fates of S-Methyl-L-Cysteine in mammals.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for quantifying SMC and SMCSO via LC-MS/MS.

Conclusion and Future Directions

The metabolism of S-methyl-L-cysteine is a multifaceted area of biochemistry with profound implications for human health, nutrition, and pharmacology. The pathways of S-oxidation, N-acetylation, and C-S lyase-mediated degradation highlight the intricate enzymatic machinery that handles this dietary sulfur amino acid. While significant progress has been made in elucidating these pathways, future research should focus on several key areas:

-

Regulation of C-S Lyase Activity: A deeper understanding of the factors that regulate the expression and activity of C-S lyases is crucial for predicting individual susceptibility to xenobiotic-induced toxicity.

-

Pharmacokinetics of SMCSO: Further clinical studies are needed to fully characterize the absorption, distribution, metabolism, and excretion of SMCSO and its metabolites to substantiate its purported health benefits.

-

Development of Novel Therapeutics: The bioactivation of specific cysteine S-conjugates by C-S lyases could be exploited for the targeted delivery of cytotoxic agents to cancer cells that overexpress these enzymes.

By continuing to unravel the complexities of S-methyl-L-cysteine metabolism, the scientific community can pave the way for novel therapeutic strategies and a more nuanced understanding of the interplay between diet, metabolism, and disease.

References

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. [Link]

- Cooper, A. J. L., et al. (2008). Methods for measuring cysteine S-conjugate β-lyase activity. Current Protocols in Toxicology, Chapter 4, Unit 4.36. [Link]

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Semantic Scholar. [Link]

- Hussein, H. A., et al. (2013). Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica. The Journal of Biological Chemistry, 288(25), 18578–18588. [Link]

- Graham, B. E., et al. (2009). The kinetics and mechanism of the oxidation of S-methyl-L-cysteine, L-cystine and L-cysteine by potassium ferrate.

- Cooper, A. J. L., et al. (2011). Measurement of cysteine S-conjugate β-lyase activity. Current Protocols in Toxicology, Chapter 4, Unit 4.36. [Link]

- Saha, S., et al. (2019). Liquid chromatography-mass spectrometry (LC-MS)/MS parameters of S-methyl-l-cysteine sulfoxide (SMCSO).

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards. Molecules, 24(13), 2427. [Link]

- Kato, Y., et al. (2012). Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs. Xenobiotica, 42(11), 1074–1082. [Link]

- Saha, S., et al. (2019). An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards.

- Wolff, E. C., et al. (1958). ENZYMATIC SYNTHESIS OF S-METHYLCYSTEINE. Journal of the American Chemical Society, 80(21), 5730–5733. [Link]

- Anders, M. W., et al. (2004). Mechanisms of cysteine S-conjugate beta-lyases. Semantic Scholar. [Link]

- Zhang, X. Y., & Elfarra, A. A. (2018). Toxicity mechanism-based prodrugs: glutathione-dependent bioactivation as a strategy for anticancer prodrug design. Expert Opinion on Drug Discovery, 13(10), 927–937. [Link]

- Hill, L., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Journal of Nutritional Science, 12, e103. [Link]

- Cooper, A. J. L., et al. (2011). Cysteine S-conjugate β-lyases. Current Protocols in Toxicology, Chapter 4, Unit 4.36. [Link]

- Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents. Amino Acids, 30(1), 1–15. [Link]

- Mitchell, S. C., & Waring, R. H. (2001). Degradation to Sulphate of S-Methyl-L-Cysteine Sulphoxide and S-Carboxymethyl-L-Cysteine Sulphoxide in Man.

- Hill, L., et al. (2023). S-methyl cysteine sulfoxide and its potential role in human health: a scoping review. Journal of Nutritional Science, 12, e103. [Link]

- Cooper, A. J. L., et al. (2011). Measurement of Cysteine S-Conjugate β-Lyase Activity.

- Cooper, A. J. L., & Pinto, J. T. (2006). Cysteine S-conjugate beta-lyases. Amino Acids, 30(1), 1–15. [Link]

- Maw, G. A. (1972). Biochemistry of S-Methyl-L-Cysteine and its Principal Derivatives. Sulfur Reports, 2(1), 1–34. [Link]

- Dohn, D. R., & Anders, M. W. (1982). Assay of cysteine conjugate beta-lyase activity with S-(2-benzothiazolyl)cysteine as the substrate. Analytical Biochemistry, 120(2), 379–386. [Link]

- Nagae, S., et al. (2008). Evaluation of the Effects of S-Allyl-L-cysteine, S-Methyl-L-cysteine, trans-S-1-Propenyl-L-cysteine, and Their N-Acetylated and S-Oxidized Metabolites on Human CYP Activities. Drug Metabolism and Disposition, 36(1), 121–128. [Link]

- Mitchell, S. C., et al. (1984). The metabolism of S-methyl-L-cysteine in man. Xenobiotica, 14(10), 767–779. [Link]

- Maw, G. A. (1972).

- Rubino, F. M., et al. (2011). Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry.

- Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway. Critical Reviews in Toxicology, 49(10), 819–929. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 13893975, N-Acetyl-S-methyl-L-cysteine. [Link]

- Hanna, P. E., & Anders, M. W. (2019). The mercapturic acid pathway.

- Bonnot, F., et al. (2021). Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation. Microorganisms, 9(11), 2295. [Link]

- Lecturio. (2017, January 10). Serine Family & Methionine Catabolism – Biochemistry | Lecturio [Video]. YouTube. [Link]

- Moore, D. P., et al. (1969). Utilization of S-methylcysteine and methylmercaptan by methionineless mutants of Neurospora and the pathway of their conversion to methionine. I. Growth studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 184(1), 124–129. [Link]

- Stipanuk, M. H. (2004). Dealing with methionine/homocysteine sulfur: cysteine metabolism to taurine and inorganic sulfur. The Journal of Nutrition, 134(6 Suppl), 1656S–1660S. [Link]

- Zhou, Z., et al. (2024). Phytochemical S-methyl-L-cysteine sulfoxide from Brassicaceae: a key to health or a poison for bees?

- Wikipedia contributors. (2023, December 27). Mercapturic acid. In Wikipedia, The Free Encyclopedia. [Link]

- Wikipedia contributors. (2023, December 27). S-Methylcysteine. In Wikipedia, The Free Encyclopedia. [Link]

- Hansen, B. K., et al. (2024). Cysteine S-acetylation is a widespread post-translational modification on metabolic proteins.

- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. [Link]

- Liu, M., et al. (2017). Oxidation Resistance of the Sulfur Amino Acids: Methionine and Cysteine. Oxidative Medicine and Cellular Longevity, 2017, 9528961. [Link]

- Paulsen, C. E., & Carroll, K. S. (2013). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 113(7), 4633–4679. [Link]

- Hansen, B. K., et al. (2024).

Sources

- 1. S-Methylcysteine - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Microbial β C-S Lyases: Enzymes with Multifaceted Roles in Flavor Generation | MDPI [mdpi.com]

- 5. The metabolism of S-methyl-L-cysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. S-methyl cysteine sulfoxide and its potential role in human health: a scoping review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Pharmacokinetics and N-acetylation metabolism of S-methyl-l-cysteine and trans-S-1-propenyl-l-cysteine in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mercapturic acid pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mercapturic acid - Wikipedia [en.wikipedia.org]

- 12. Measurement of S-methylcysteine and S-methyl-mercapturic acid in human urine by alkyl-chloroformate extractive derivatization and isotope-dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cysteine S-conjugate β-lyases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Methods for measuring cysteine S-conjugate β-lyase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cysteine S-conjugate β-lyases: Important roles in the metabolism of naturally occurring sulfur and selenium-containing compounds, xenobiotics and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Metabolome Analysis Revealed Increase in S-Methylcysteine and Phosphatidylisopropanolamine Synthesis upon l-Cysteine Deprivation in the Anaerobic Protozoan Parasite Entamoeba histolytica - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ClinPGx [clinpgx.org]

- 19. researchgate.net [researchgate.net]

- 20. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards | Semantic Scholar [semanticscholar.org]

- 22. An LC-MS/MS Method to Measure S-Methyl-l-Cysteine and S-Methyl-l-Cysteine Sulfoxide in Human Specimens Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Assay of cysteine conjugate beta-lyase activity with S-(2-benzothiazolyl)cysteine as the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

early research on the biological role of methylcysteine

An In-depth Technical Guide to the Early Research on the Biological Role of S-Methyl-L-cysteine

Authored by: A Senior Application Scientist

Foreword

This technical guide charts the seminal decades of research into S-methyl-L-cysteine (SMC) and its closely related sulfoxide, S-methyl-L-cysteine sulfoxide (SMCSO). Our journey begins in the 1950s with its initial discovery as a novel plant constituent and progresses through the toxicological investigations that defined its early reputation. We will then explore the meticulous metabolic studies that unveiled its fate in animal systems and the pioneering functional research that first hinted at broader physiological roles. This document is designed for researchers, scientists, and drug development professionals, providing not just a historical account, but a deeper insight into the causality behind the experimental choices and the evolution of scientific thought surrounding this intriguing sulfur-containing amino acid.

Section 1: Discovery and Identification in the Plant Kingdom

The story of methylcysteine begins not in a pharmacology lab, but in the realm of plant biochemistry. In the mid-1950s, advancements in paper chromatography enabled scientists to resolve and identify novel amino acid constituents in common vegetables. Two papers, published in 1956, stand as landmarks in this discovery phase.

Working at the Rowett Research Institute, Synge and Wood meticulously documented the isolation of a new sulfur-containing amino acid from cabbage (Brassica oleracea), which they identified as (+)-S-methyl-L-cysteine S-oxide (SMCSO).[1][2][3] Concurrently, Morris and Thompson at the U.S. Plant, Soil, and Nutrition Laboratory identified the same compound in a variety of cruciferous plants, solidifying its status as a significant natural product in this plant family.[4][5][6] These initial discoveries were foundational, establishing the natural occurrence of SMCSO and paving the way for future investigation.[7][8]

The logical progression of this early work is visualized below, highlighting the key publications that brought this compound to the scientific forefront.

Caption: Pathogenesis of Kale Poisoning in Ruminants.

Experimental Protocol: Induction of Kale Anemia (ca. 1968)

To validate the link between kale consumption and anemia, controlled studies were essential. The experimental design below is representative of the work conducted in that era to systematically investigate the phenomenon. [9]

-

Animal Model Selection: Lactating dairy cows were chosen due to their agricultural relevance and the prevalence of kale in their diet.

-

Grouping: Thirty cows were divided into three groups:

-

Group A (Control): Standard stall feeding, no kale.

-

Group B (High-Dose): Free access to marrow-stem kale.

-

Group C (Low-Dose): 10 kg of marrow-stem kale daily.

-

-

Duration: The experimental feeding period lasted approximately six weeks to allow for the development of clinical signs.

-

Sample Collection: Blood samples were collected from all animals at baseline, twice during the trial, and once after a 3-week recovery period.

-

Analysis: The analytical methods of the time were employed:

-

Hematology: Hemoglobin and hematocrit levels were measured to quantify anemia.

-

Blood Smears: Microscopic examination for punctate basophilia and Heinz bodies. [10] * Biochemistry: Serum levels of proteins, calcium, phosphorus, and enzymes like GOT were analyzed to assess overall health.

-

-

Endpoint: The primary endpoint was a statistically significant decrease in hemoglobin and hematocrit in the kale-fed groups compared to the control group.

Table 1: Representative Hematological Data from Kale Feeding Trials

| Group | Treatment | Baseline Hemoglobin (g/dL) | 4-Week Hemoglobin (g/dL) |

| A | Control (No Kale) | 12.5 | 12.3 |

| B | High-Dose Kale | 12.6 | 9.8* |

| C | Low-Dose Kale | 12.4 | 11.1 |

*Statistically significant decrease. Data are illustrative based on findings from studies like Grant et al. (1968). [9] These studies were crucial in establishing a causal link between a specific dietary component (kale) and a pathological outcome, identifying SMCSO as the "kale anaemia factor." [11][12]

Section 3: Elucidating the Metabolic Fate in Non-Ruminant Mammals

With the toxic potential established in ruminants, the next logical question for researchers was how S-methyl-L-cysteine is metabolized in non-ruminant species, including humans. This work was vital to understand if the compound posed a similar risk and to uncover its fundamental biochemical pathways. The 1968 study by Sklan and Barnsley is a canonical example of this research phase. [13]

Experimental Workflow: A 1960s Metabolic Study

The approach taken by Sklan and Barnsley exemplifies the meticulous, pre-high-performance liquid chromatography (HPLC) era of metabolic research. The goal was to administer SMC to rats and then isolate and identify its breakdown products from urine.

Caption: Workflow of an Early Metabolic Study on S-Methylcysteine. [13] This painstaking work, which involved comparing the chromatographic behavior and chemical properties of urinary metabolites to synthesized standards, revealed that rats do not produce large amounts of dimethyl disulfide. Instead, they metabolize SMC through more controlled enzymatic pathways. [13]

Identified Metabolic Pathways

Later studies, including those in humans using radiolabeled compounds, refined this picture. [14]The primary metabolic fates of SMC in non-ruminants were identified as:

-

S-Oxidation: The sulfur atom is oxidized to form S-methyl-L-cysteine sulfoxide (the same compound found in plants).

-

N-Acetylation: The amino group is acetylated, a common detoxification pathway, to form N-acetyl-S-methyl-L-cysteine. This can also be subsequently S-oxidized.

-